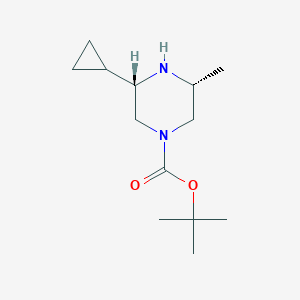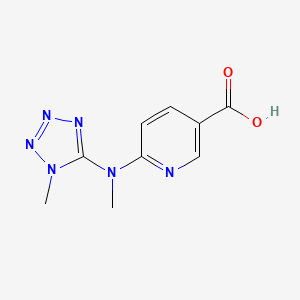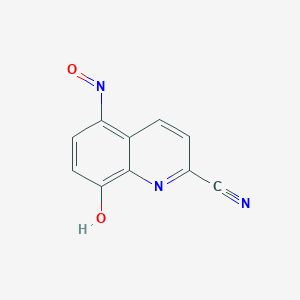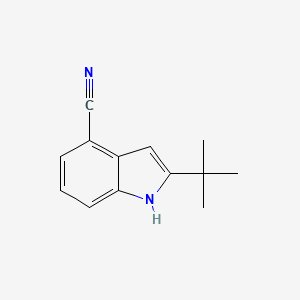
4,6-Diamino-1,3,5-triazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Diamino-1,3,5-triazine-2-carboxylic acid is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with amino groups at positions 4 and 6, and a carboxylic acid group at position 2. The presence of these functional groups makes it a versatile molecule with significant potential in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diamino-1,3,5-triazine-2-carboxylic acid typically involves the reaction of cyanuric chloride with ammonia, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or water, and the process is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and controlled reaction environments helps in achieving high purity and consistency in the final product .
化学反応の分析
Types of Reactions: 4,6-Diamino-1,3,5-triazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted triazines, which can be further utilized in various applications .
科学的研究の応用
4,6-Diamino-1,3,5-triazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug design.
Industry: It is used in the production of dyes, pigments, and as a precursor for various polymers
作用機序
The mechanism of action of 4,6-Diamino-1,3,5-triazine-2-carboxylic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target .
類似化合物との比較
2,4-Diamino-1,3,5-triazine: Similar structure but lacks the carboxylic acid group.
2,4,6-Tris(aminomethyl)-1,3,5-triazine: Contains additional amino groups, making it more reactive.
2-Imino-2H-chromen-3-yl-1,3,5-triazine: A hybrid molecule with different functional groups
Uniqueness: 4,6-Diamino-1,3,5-triazine-2-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
特性
分子式 |
C4H5N5O2 |
|---|---|
分子量 |
155.12 g/mol |
IUPAC名 |
4,6-diamino-1,3,5-triazine-2-carboxylic acid |
InChI |
InChI=1S/C4H5N5O2/c5-3-7-1(2(10)11)8-4(6)9-3/h(H,10,11)(H4,5,6,7,8,9) |
InChIキー |
RIAHLLQDUDGKBF-UHFFFAOYSA-N |
正規SMILES |
C1(=NC(=NC(=N1)N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12977252.png)

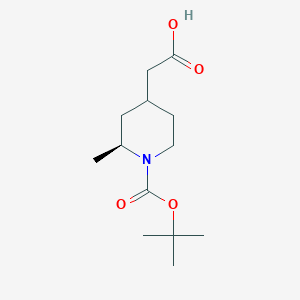
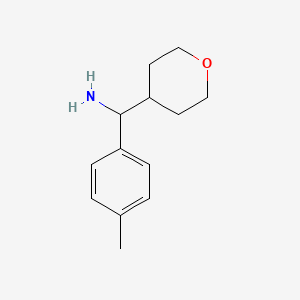

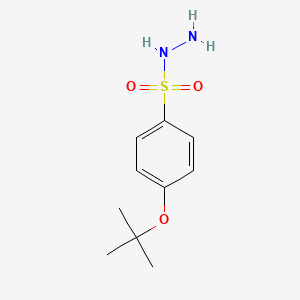
![(4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B12977304.png)


